6-Bromo-N-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C6H6BrN3O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-methylpyrazine-2-carboxamide typically involves the bromination of N-methylpyrazine-2-carboxamide. This can be achieved through various methods, including:
-
Direct Bromination: : This method involves the direct introduction of a bromine atom into the pyrazine ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
-
Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative with a halogenated pyrazine compound. The reaction is catalyzed by a palladium catalyst and typically requires a base such as potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with hydrogen peroxide (H2O2) can yield the corresponding N-oxide derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid (CH3COOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-azido-N-methylpyrazine-2-carboxamide or 6-thiocyanato-N-methylpyrazine-2-carboxamide can be formed.
Oxidation Products: The corresponding N-oxide derivative of this compound.
Scientific Research Applications
6-Bromo-N-methylpyrazine-2-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-N-methylpyrazine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-bromo-N-methylpyrazine-2-carboxamide: This compound is similar in structure but contains an amino group at the 3-position instead of a hydrogen atom.
6-Bromo-N-(methyl-d3)pyrazine-2-carboxamide: This compound is a deuterated analog of 6-Bromo-N-methylpyrazine-2-carboxamide, where the methyl group is replaced with a deuterated methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows for selective functionalization and diverse chemical reactivity. Its bromine atom provides a versatile handle for further chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6-bromo-N-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c1-8-6(11)4-2-9-3-5(7)10-4/h2-3H,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDQIBUADLOFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=CC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.